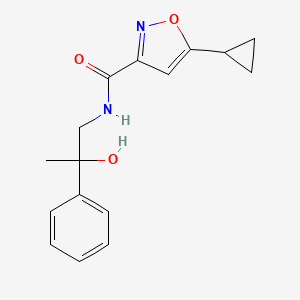

5-cyclopropyl-N-(2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

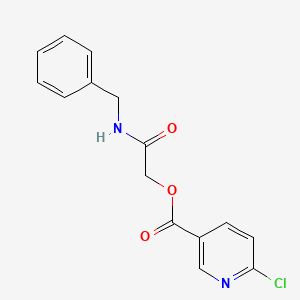

Isoxazole derivatives are often synthesized through 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole involved cycloaddition followed by hydrolysis . Similarly, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines . These methods suggest that the target compound could potentially be synthesized through a cycloaddition reaction involving a cyclopropyl-substituted nitrile oxide and an appropriate olefin, followed by amide formation.

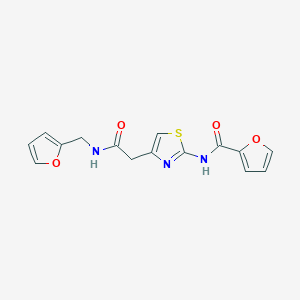

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and one each of nitrogen and oxygen. The substitution on the isoxazole ring, such as the cyclopropyl group, can significantly influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring-opening and cycloaddition . The presence of substituents like the cyclopropyl group can affect the reactivity of the isoxazole ring. For example, the herbicidal activity of certain isoxazole derivatives was attributed to the ring-opening products inhibiting a specific enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. For example, the introduction of a cyclopropyl group can affect the lipophilicity and steric hindrance of the molecule, which in turn can influence its biological activity . The presence of a hydroxyphenyl group, as in the target compound, could contribute to hydrogen bonding and improve solubility in polar solvents .

Case Studies

Several papers discuss the biological activities of isoxazole derivatives. For instance, certain N-phenyl-5-carboxamidyl isoxazoles showed potential as chemotherapeutic agents for colon cancer . Another study found that N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides exhibited antibacterial activity . These case studies suggest that the target compound could also possess biological activities worth investigating.

Scientific Research Applications

Herbicidal Activity

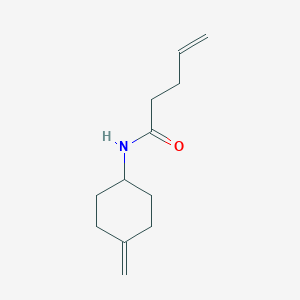

Isoxazole derivatives have been designed and synthesized for potential use as herbicides. For example, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed by connecting pharmacophores from isoxaflutole and N-isobutyl-N-(4-chloro-benzyl)-4-chloro-2-pentenamide, have shown significant herbicidal activity. These compounds, such as I-26, exhibited 100% inhibition against certain weeds at low concentrations, demonstrating better performance than the positive control butachlor. The mechanism of action includes the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity, critical for the bleaching effect observed in treated weeds (Sun et al., 2020).

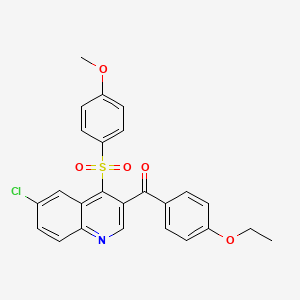

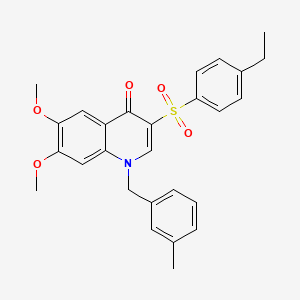

Antimicrobial and Anti-inflammatory Agents

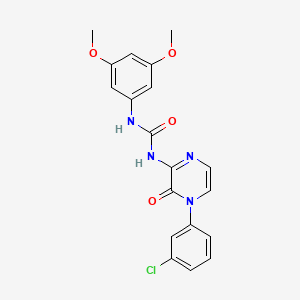

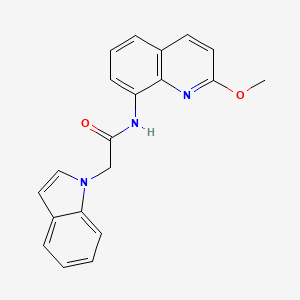

Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase, a key enzyme in many physiological processes. These compounds have shown excellent inhibitory properties, particularly against isoforms involved in glaucoma and neuropathic pain (Altug et al., 2017). Additionally, novel derivatives including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, bearing an aryl sulfonate moiety, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were prepared using a multi-component cyclo-condensation reaction and showed promising biological activities (Kendre et al., 2015).

Cancer Research

Isoxazole derivatives have also been investigated for their potential in cancer research. N-phenyl-5-carboxamidyl isoxazoles were synthesized and evaluated for their anticancer activity, particularly against colon cancer. One of the compounds showed significant activity against colon tumor cells, indicating that these derivatives may act through inhibition of specific signaling pathways involved in cancer progression (Shaw et al., 2012).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name |

5-cyclopropyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(20,12-5-3-2-4-6-12)10-17-15(19)13-9-14(21-18-13)11-7-8-11/h2-6,9,11,20H,7-8,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLVYQHSUDOXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)